molecular formula C27H36N4O5S B066304 Ibutamoren CAS No. 159634-47-6

Ibutamoren

Cat. No.: B066304
CAS No.: 159634-47-6
M. Wt: 528.7 g/mol
InChI Key: UMUPQWIGCOZEOY-JOCHJYFZSA-N
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Description

Ibutamoren (MK-677) is a non-peptide growth hormone secretagogue (GHS) that selectively activates the ghrelin receptor (GHS-R1a), stimulating pulsatile growth hormone (GH) and insulin-like growth factor-1 (IGF-1) release . Unlike peptide-based GHSs, this compound exhibits high oral bioavailability and a prolonged half-life (~6–8 hours), enabling once-daily dosing .

Preparation Methods

The synthesis of ibutamoren involves several steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically involves the preparation of the spiroindoline intermediate, followed by its coupling with other components to form the final product. Industrial production methods often utilize high-performance liquid chromatography and mass spectrometry to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Ibutamoren undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions include hydroxylated and dealkylated derivatives. These reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Scientific Research Applications

Growth Hormone Deficiency

Ibutamoren is primarily investigated for its role in treating growth hormone deficiency (GHD). It has been designated as an orphan drug by the FDA and the European Medicines Agency, allowing for its study in rare diseases associated with GHD .

Clinical Findings:

Sarcopenia and Muscle Wasting

This compound has been explored for its effects on sarcopenia, particularly in older adults at risk of muscle loss. Research indicates that it may help preserve lean body mass in this population.

Case Studies:

  • A two-year randomized controlled trial demonstrated increased GH secretion and fat-free mass in older adults . However, functional improvements were noted only in sarcopenic individuals .

Alzheimer’s Disease

There has been interest in this compound's potential to slow cognitive decline in Alzheimer's disease through its effects on IGF-1 levels. However, a large randomized controlled trial found no significant difference between this compound and placebo regarding cognitive function or physical decline over 12 months .

Bone Health

Although this compound activates biomarkers signaling bone resorption, it has not been shown to improve bone mineral density significantly . Further research is needed to clarify its role in osteoporosis treatment.

Summary of Clinical Trials

The following table summarizes various clinical trials involving this compound across different conditions:

Condition Dosage Duration Outcome
Growth Hormone Deficiency25 mg daily12 monthsIncreased IGF-1, slight metabolic benefits
Sarcopenia25 mg daily12 monthsIncreased fat-free mass
Alzheimer’s Disease25 mg daily12 monthsNo significant cognitive improvement
Post-Hip Fracture25 mg daily6 monthsImproved nutritional status
Older Adults2-25 mg dailyUp to 2 yearsPreservation of fat-free mass

Mechanism of Action

Ibutamoren exerts its effects by mimicking the action of ghrelin, a hormone that stimulates the release of growth hormone from the pituitary gland. By binding to ghrelin receptors in the brain, this compound prompts the release of growth hormone and insulin-like growth factor 1. This activation leads to increased muscle mass, bone density, and overall physical performance. The molecular targets and pathways involved include the growth hormone receptor and the insulin-like growth factor 1 receptor .

Comparison with Similar Compounds

Comparison with Similar Compounds

Peptide-Based Growth Hormone Secretagogues (GHRPs)

GHRP-2 and GHRP-6

  • Mechanism : Bind to GHS-R1a, activating phospholipase C and increasing intracellular calcium to stimulate GH release .
  • Administration : Subcutaneous injection due to poor oral bioavailability .
  • Half-Life : Short (~20–30 minutes), requiring multiple daily doses .
  • Efficacy : GHRP-2 increases GH secretion more potently than growth hormone-releasing hormone (GHRH), with a 2-fold higher peak GH concentration in young adults . However, its effects are transient compared to ibutamoren .
  • Clinical Use: Limited by frequent dosing but effective in improving appetite and IGF-1 levels in cachexia .

Ipamorelin

  • Mechanism : Synthetic pentapeptide acting as a selective ghrelin receptor agonist .
  • Administration: Subcutaneous or intravenous .
  • Efficacy : Shows dose-dependent improvements in postoperative ileus and stimulates GH without significant effects on cortisol or prolactin . Unlike this compound, ipamorelin has minimal impact on appetite .

Non-Peptide Growth Hormone Secretagogues

L-163,191 (MK-0677 precursor)

  • A predecessor to this compound with similar GHS-R1a affinity but suboptimal pharmacokinetics, leading to this compound’s development .

Recombinant Human Growth Hormone (rhGH)

  • Mechanism: Directly replaces endogenous GH, bypassing GHS-R1a .
  • Efficacy : Superior to this compound in severe growth hormone deficiency (GHD), with rhGH-treated children achieving 8.4 cm/year height velocity vs. 5.2 cm/year for this compound .
  • Limitations: Requires daily injections and poses risks of insulin resistance and joint pain, which are less pronounced with this compound .

Selective Androgen Receptor Modulators (SARMs)

  • Mechanistic Difference : SARMs (e.g., Ostarine, Ligandrol) selectively modulate androgen receptors, whereas this compound acts via GH/IGF-1 pathways .
  • Synergy : Stacking this compound with SARMs enhances muscle growth and recovery, leveraging complementary pathways .

Comparative Data Table

Compound Class Administration Half-Life Key Effects FDA-Approved
This compound Non-peptide GHS Oral 6–8 hours ↑ GH/IGF-1, ↑ appetite, ↑ bone density No
GHRP-2 Peptide GHS Subcutaneous 20–30 mins Rapid GH spikes, ↑ IGF-1 No
Ipamorelin Peptide GHS Subcutaneous 2–3 hours Selective GH release, minimal appetite effects No
rhGH Recombinant hormone Subcutaneous 2–3 hours Direct GH replacement, superior in severe GHD Yes (for GHD)
SARMs Androgen modulators Oral Varies Muscle hypertrophy, no GH stimulation No

Key Research Findings

  • Nitrogen Balance : this compound maintained nitrogen balance during caloric restriction (0.31 ± 0.21 g/day vs. -1.48 g/day with placebo) .
  • Bone Metabolism : Increased serum osteocalcin (29.4%) and bone-specific alkaline phosphatase (10.4%) after 9 weeks of treatment .
  • Body Composition : Sustained increases in lean mass over 2 years, though fat mass also rose in some studies .
  • Structural Insights : Cryo-EM studies show this compound occupies the same GHSR binding pockets as ghrelin but with distinct hydrophobic interactions, explaining its prolonged activity .

Biological Activity

Ibutamoren, also known as MK-0677 or this compound mesylate, is a non-peptidyl growth hormone secretagogue (GHS) that has garnered significant attention for its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on growth hormone (GH) levels, and relevant clinical research findings.

This compound functions primarily as an agonist of the ghrelin receptor (GHSR), which is predominantly located in the hypothalamus. By binding to these receptors, this compound stimulates the release of growth hormone from the anterior pituitary gland. It also acts as an antagonist to somatostatin, a hormone that inhibits GH release, thereby prolonging the elevation of GH levels post-administration .

Pharmacokinetics

This compound is characterized by:

  • Oral Bioavailability : Greater than 60%, allowing it to be administered orally.
  • Half-life : Approximately 12 hours, enabling once-daily dosing .
  • Potency : Demonstrated significant increases in serum GH and insulin-like growth factor 1 (IGF-1) levels following administration .

1. Effects on GH and IGF-1 Levels

A pivotal study investigated the impact of this compound on GH secretion in older adults. In this double-blind, placebo-controlled trial involving 65 participants aged 60 to 81, subjects received daily doses of this compound for two years. The results indicated that:

  • Serum IGF-1 levels increased significantly in those receiving this compound compared to placebo.
  • GH levels remained elevated throughout the treatment period and returned to baseline after cessation .

2. Body Composition Changes

Another study highlighted the effects of this compound on body composition:

  • Participants exhibited an increase in fat-free mass and a redistribution of subcutaneous fat to the limbs.
  • Improvements were particularly noted in sarcopenic individuals, suggesting potential benefits for muscle mass preservation in aging populations .

3. Metabolic Effects

Research has also explored the metabolic implications of this compound:

  • A study showed that oral administration at doses ranging from 4 mg/kg resulted in a 1.8-fold increase in peak GH concentrations without significant changes in overall body weight or fat mass after six weeks .
  • Additionally, there was evidence suggesting potential benefits for conditions such as osteoporosis and cachexia associated with cancer .

Table: Summary of Key Clinical Findings

Study ReferencePopulationDosageDurationKey Findings
Older adults (60-81)25 mg/day2 yearsIncreased IGF-1 and GH levels; improved fat-free mass
Healthy adults4 mg/kg6 weeks1.8-fold increase in peak GH; no change in body weight
Sarcopenic individualsVariableVariableFat redistribution; potential muscle preservation

Safety and Side Effects

This compound has been reported to have a favorable safety profile. Common side effects include:

  • Increased appetite
  • Mild transient edema
  • Fatigue
    These effects are generally manageable and do not outweigh the potential benefits observed in clinical settings .

Q & A

Basic Research Questions

Q. What experimental models are most effective for studying Ibutamoren’s mechanism of action as a growth hormone secretagogue (GHS)?

this compound activates the ghrelin receptor (GHS-R) via L-type Ca²⁺ channels and protein kinase C pathways, stimulating GH and IGF-1 secretion. Key models include:

  • In vitro assays using pituitary cells to measure GH release .
  • Rodent studies to evaluate oral bioavailability and dose-dependent effects on IGF-1 levels .
  • Human clinical trials assessing GH/IGF-1 response in healthy volunteers and specific populations (e.g., elderly or catabolic states) .

Q. How do biomarkers like IGF-1 and GH levels correlate with this compound’s efficacy in clinical trials?

IGF-1 and GH levels are primary endpoints. For example:

  • A 25 mg/day dose in healthy adults increased IGF-1 by 60–80% over 2 weeks, mimicking 6–8 IU injectable GH .
  • In calorie-restricted volunteers, this compound maintained nitrogen balance (0.31 g/day vs. -1.48 g/day in placebo), linked to preserved IGF-1 levels .
  • Baseline IGF-1 levels inversely correlate with treatment efficacy, with greater responses in deficient populations .

Q. What are the standard protocols for dosing this compound in human trials?

  • Dosage : 25 mg/day orally, showing diminishing returns beyond this dose .
  • Duration : Trials range from 2 weeks (acute metabolic effects) to 9 weeks (bone metabolism studies) .
  • Key considerations : Stratify participants by baseline GH/IGF-1 levels and monitor glucose tolerance due to GH-induced insulin resistance .

Advanced Research Questions

Q. How do contradictory findings on this compound’s efficacy in pediatric growth hormone deficiency (GHD) inform trial design?

  • Contradiction : this compound showed inferior efficacy vs. recombinant human GH (rhGH) in severe GHD children but comparable results in moderate cases .
  • Methodological insight : Stratify cohorts by GHD severity (e.g., IGF-I ≤30 µg/L vs. >30 µg/L) and use randomized crossover designs to control for inter-individual variability .

Q. What are the limitations of current safety data on this compound’s long-term use in chronic diseases?

  • Cardiovascular risks : A clinical trial halted due to potential heart failure links, though mechanisms remain unclear .
  • Bone metabolism : While short-term use increased bone turnover markers (e.g., N-telopeptide +22.6%), long-term effects on fracture risk are unstudied .
  • Ethical considerations : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize trials in populations with clear clinical need (e.g., sarcopenia) .

Q. How does this compound compare to other GHSs (e.g., ipamorelin) in modulating body composition?

  • This compound : Increases fat-free mass and energy expenditure but may elevate fat mass in elderly cohorts .
  • Ipamorelin : Selective GH release without appetite stimulation, making it preferable for studies on muscle preservation without weight gain .
  • Methodological recommendation : Use dual-energy X-ray absorptiometry (DEXA) for precise body composition analysis in comparative trials .

Q. Methodological Recommendations

  • Trial Design : Use double-blind, placebo-controlled protocols with stratification by baseline biomarkers .
  • Data Analysis : Address confounding factors (e.g., age, baseline GH levels) via multivariate regression .
  • Ethical Compliance : Adhere to ICMJE standards for chemical purity and safety reporting .

Properties

IUPAC Name

2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O5S/c1-26(2,28)25(33)29-22(18-36-17-20-9-5-4-6-10-20)24(32)30-15-13-27(14-16-30)19-31(37(3,34)35)23-12-8-7-11-21(23)27/h4-12,22H,13-19,28H2,1-3H3,(H,29,33)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUPQWIGCOZEOY-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166700
Record name Ibutamoren
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159634-47-6
Record name Ibutamoren
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibutamoren [INN]
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Record name Ibutamoren
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Record name 159634-47-6
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Record name IBUTAMOREN
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Retrosynthesis Analysis

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